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Compound of Interest

Compound Name: 4-(2-Octylamino)diphenylamine

Cat. No.: B171053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Octylamino)diphenylamine,

a secondary aromatic amine with significant applications as an antioxidant. This document

consolidates available data on its physicochemical properties, synthesis, and toxicological

profile, offering detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties
4-(2-Octylamino)diphenylamine, also known as N-(1-Methylheptyl)-N'-phenyl-1,4-

phenylenediamine, is a substituted p-phenylenediamine.[1] Its primary function is as an

antioxidant, particularly in the rubber industry.[2][3]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 15233-47-3[2][3]

Molecular Formula C₂₀H₂₈N₂[2][3]

Molecular Weight 296.45 g/mol [2]

IUPAC Name N-phenyl-N'-(octan-2-yl)benzene-1,4-diamine

Synonyms

N-(1-Methylheptyl)-N'-phenyl-1,4-

phenylenediamine, N-Phenyl-N'-(2-octyl)-1,4-

phenylenediamine, 8-PPD, MHPPD[1][3]

InChI Key JQTYAZKTBXWQOM-UHFFFAOYSA-N

SMILES
CCCCCCC(C)NC1=CC=C(NC2=CC=CC=C2)C

=C1

Table 2: Physicochemical Properties

Property Value Reference

Physical State Neat liquid [3]

Appearance
Red to Dark blue to Black clear

liquid to cloudy liquid

Boiling Point 443.3 ± 28.0 °C (Predicted) [2]

Density 1.00 g/cm³ [2]

Refractive Index 1.5830 to 1.5870 [2]

Solubility

DMSO: Sparingly soluble (1-10

mg/ml), Ethanol: Soluble (≥10

mg/ml)

[3]

Storage Temperature
Room temperature, in a cool,

dark place under inert gas
[2]

Stability ≥ 4 years [3]
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Synthesis
A plausible and widely used method for the synthesis of 4-(2-Octylamino)diphenylamine is

the reductive amination of 4-aminodiphenylamine with 2-octanone. This reaction involves the

formation of an intermediate imine, which is then reduced in situ to the desired secondary

amine.

Proposed Experimental Protocol: Reductive Amination
Materials:

4-Aminodiphenylamine

2-Octanone

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]

1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent[6]

Acetic acid (catalyst, if needed)[6]

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 4-aminodiphenylamine (1 equivalent) in the chosen solvent

(DCE or MeOH).

Add 2-octanone (1-1.2 equivalents). If necessary, add a catalytic amount of acetic acid.[6]
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine

intermediate.[7]

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium

cyanoborohydride (1.5 equivalents), to the reaction mixture in portions.[4][5]

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated sodium

bicarbonate solution.

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-
Octylamino)diphenylamine.
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Reductive Amination Workflow
1. Dissolve 4-Aminodiphenylamine

and 2-Octanone in Solvent

2. Stir at Room Temperature
(Imine Formation)

3. Add Reducing Agent
(e.g., NaBH(OAc)₃)

4. Stir for 12-24h
(Reduction)

5. Quench Reaction
(aq. NaHCO₃)

6. Extraction

7. Drying and Concentration

8. Purification
(Column Chromatography)

Pure 4-(2-Octylamino)diphenylamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(2-Octylamino)diphenylamine.
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Spectroscopic Data (Predictive Analysis)
While specific experimental spectra for 4-(2-Octylamino)diphenylamine are not readily

available in the public domain, a predictive analysis based on its structure and the known

spectra of its parent compounds (diphenylamine and 4-aminodiphenylamine) can be made.

Table 3: Predicted Spectroscopic Data
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Technique Predicted Features

¹H NMR

- Aromatic protons: Multiple signals in the range

of δ 6.5-7.5 ppm. Protons on the phenyl ring

attached to the secondary amine will show

different chemical shifts compared to the other

phenyl ring. - Aliphatic protons: A complex

pattern of signals in the upfield region (δ 0.8-4.0

ppm). A triplet around δ 0.9 ppm for the terminal

methyl group of the octyl chain. A multiplet for

the methine proton adjacent to the nitrogen.

Methylene protons will appear as multiplets. -

Amine protons (N-H): Two broad singlets, one

for each N-H group, which may be

exchangeable with D₂O.

¹³C NMR

- Aromatic carbons: Multiple signals in the range

of δ 110-150 ppm. Carbons attached to nitrogen

will be deshielded. - Aliphatic carbons: Signals

in the range of δ 14-60 ppm. The terminal

methyl carbon of the octyl chain will be the most

shielded. The methine carbon attached to the

nitrogen will be in the range of δ 50-60 ppm.

IR Spectroscopy

- N-H stretching: Two medium to sharp bands in

the region of 3300-3500 cm⁻¹. - C-H stretching

(aromatic): Bands above 3000 cm⁻¹. - C-H

stretching (aliphatic): Bands below 3000 cm⁻¹. -

C=C stretching (aromatic): Bands in the region

of 1450-1600 cm⁻¹. - C-N stretching: Bands in

the region of 1250-1350 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 296. -

Fragmentation: Expect fragmentation patterns

corresponding to the loss of the octyl chain, and

cleavage at the C-N bonds. A significant

fragment would be the diphenylamine cation.
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Toxicological Profile
4-(2-Octylamino)diphenylamine is known to exhibit toxicity to aquatic organisms and is a skin

sensitizer.

Table 4: Toxicological Data

Endpoint Organism Value Reference

Acute Toxicity
Vibrio fischeri (aquatic

bacterium)
EC₅₀ = 0.68 mg/L [3]

Skin Sensitization
Mouse (Local Lymph

Node Assay)

Induces skin

sensitization and

contact dermatitis

[3]

Experimental Protocol: Vibrio fischeri Toxicity Test (ISO
11348-3)
This protocol is based on the standardized method for determining the inhibitory effect of water

samples on the light emission of Vibrio fischeri.[1][8][9]

Principle: The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is naturally

bioluminescent. The light production is directly linked to the metabolic activity of the bacterial

population. Inhibition of enzymatic activity due to a toxic substance results in a decrease in light

emission.[1] The EC₅₀ value is the concentration of the test substance that causes a 50%

reduction in light output compared to a control.

Materials:

Freeze-dried Vibrio fischeri reagent[8][9]

Reconstitution solution

Dilution water (2% NaCl solution)

Test substance: 4-(2-Octylamino)diphenylamine
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Luminometer

Cuvettes or microplates

Temperature-controlled incubator (15°C)

Procedure:

Preparation of Bacterial Suspension: Reconstitute the freeze-dried bacteria according to the

manufacturer's instructions using the reconstitution solution. Keep the bacterial suspension

on ice.

Preparation of Test Solutions: Prepare a series of dilutions of 4-(2-
Octylamino)diphenylamine in the dilution water. A control sample containing only the

dilution water should also be prepared.

Test Execution: a. Pre-cool the test solutions and the bacterial suspension to 15°C. b. Add a

specific volume of the bacterial suspension to each cuvette or well of a microplate. c.

Measure the initial luminescence (I₀) of each sample. d. Add the test solutions (and control)

to the corresponding cuvettes/wells. e. Incubate the samples for a defined period (e.g., 5, 15,

or 30 minutes) at 15°C.[1][8] f. After the incubation period, measure the final luminescence

(Iₜ).

Data Analysis: a. Calculate the percentage of light inhibition for each concentration relative to

the control. b. Plot the percentage of inhibition against the logarithm of the test substance

concentration. c. Determine the EC₅₀ value from the resulting dose-response curve.
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Vibrio fischeri Toxicity Assay Workflow
1. Prepare Bacterial Suspension

and Test Dilutions

2. Pre-cool Samples to 15°C

3. Measure Initial Luminescence (I₀)

4. Add Test Solutions to Bacteria

5. Incubate at 15°C
(e.g., 30 min)

6. Measure Final Luminescence (Iₜ)

7. Calculate % Inhibition

8. Determine EC₅₀

Click to download full resolution via product page

Caption: Workflow for the Vibrio fischeri toxicity assay.
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Experimental Protocol: Murine Local Lymph Node Assay
(LLNA; OECD 429)
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a

substance.[10][11]

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes that drain

the site of application. The LLNA measures this proliferation as an indicator of sensitization. A

Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in

control animals. An SI of 3 or greater is considered a positive result.[10]

Materials:

Young adult female mice (e.g., CBA/J strain)

Test substance: 4-(2-Octylamino)diphenylamine

Vehicle (e.g., acetone:olive oil, 4:1 v/v)

Positive control (e.g., hexyl cinnamic aldehyde)

Radioactive label (e.g., ³H-methyl thymidine) or non-radioactive label (e.g., BrdU)

Standard laboratory equipment for animal studies, cell preparation, and measurement of

proliferation (scintillation counter or ELISA reader/flow cytometer).

Procedure:

Animal Groups: A minimum of four animals are used per dose group. At least three

concentrations of the test substance are used, along with a vehicle control group and a

positive control group.[11]

Dosing: a. On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control

to the dorsal surface of each ear of the mice.[12]

Proliferation Measurement (Radiometric Method): a. On day 6, inject the mice intravenously

with ³H-methyl thymidine. b. Five hours after injection, humanely euthanize the animals. c.
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Excise the auricular lymph nodes from each ear and prepare a single-cell suspension. d.

Measure the incorporation of the radiolabel by β-scintillation counting.

Data Analysis: a. Calculate the mean disintegrations per minute (DPM) per animal for each

group. b. Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM

of the treated group by the mean DPM of the vehicle control group. c. An SI ≥ 3 indicates

that the substance is a skin sensitizer.
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Murine Local Lymph Node Assay (LLNA) Workflow
1. Prepare Dose Groups

(Test Substance, Vehicle, Positive Control)

2. Topical Application to Mouse Ears
(Days 1, 2, 3)

3. Inject Proliferation Marker
(Day 6)

4. Euthanize and Excise
Auricular Lymph Nodes

5. Prepare Single-Cell Suspension

6. Measure Proliferation

7. Calculate Stimulation Index (SI)

SI ≥ 3: Skin Sensitizer SI < 3: Non-sensitizer
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Relationship between Application and Toxicology

4-(2-Octylamino)diphenylamine

Chemical Reactivity
(Secondary Amine Groups)

Antioxidant Application
(e.g., in Rubber)

Free Radical Scavenging

Toxicological Effects

Interaction with
Biomolecules

Skin Sensitization Aquatic Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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